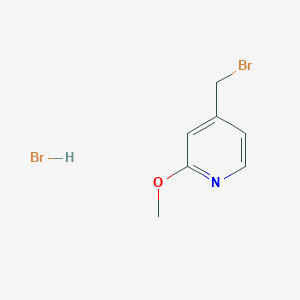

4-(Bromomethyl)-2-methoxypyridine hydrobromide

Description

4-(Bromomethyl)-2-methoxypyridine hydrobromide is a brominated pyridine derivative with a methoxy group at the 2-position and a bromomethyl substituent at the 4-position. For instance, 4-(Bromomethyl)pyridine hydrobromide (CAS 73870-24-3) has a melting point of 189–192°C and is used in synthesizing ethylenediamine derivatives and benzoxazole compounds . The methoxy group in this compound likely enhances its electron-donating properties, influencing its reactivity in nucleophilic substitutions or coupling reactions.

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxypyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHVZYMSBGBFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxypyridine hydrobromide generally involves the bromination of 4-methyl-2-methoxypyridine. One common method includes the reaction of 4-methyl-2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethyl derivative .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. One such method includes the use of hydrobromic acid (HBr) in combination with a suitable solvent like xylene, followed by azeotropic removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds

- 4-(Bromomethyl)-2-methoxypyridine hydrobromide serves as an important intermediate in the synthesis of various bioactive molecules. It has been utilized in the preparation of nucleolipid nanovectors for drug delivery systems, enhancing the efficacy of therapeutic agents .

- The compound has been employed in synthesizing modified nucleotides, such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine, which are pivotal in developing new antiviral and anticancer drugs .

- Antimicrobial Activity

Organic Synthesis Applications

- Functionalization of Pyridine Derivatives

- Development of Novel Therapeutics

Data Table: Applications Overview

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compounds | Nucleolipid nanovectors for drug delivery |

| Antimicrobial Activity | Synthesis of derivatives with antimicrobial properties | Active against bacterial strains |

| Organic Synthesis | Functionalization of pyridine derivatives | Pyridine-based enzyme inhibitors |

Case Studies

- Nanovector Development

- Antimicrobial Research

- Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxypyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Key Differences :

- Substituent Position : The bromomethyl group is at the 5-position instead of the 4-position (CAS 1588441-28-4) .

Heterocyclic Analogs: 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide

Key Differences :

- Core Structure : Contains a pteridine ring instead of pyridine, introducing additional nitrogen atoms and conjugated double bonds .

- Applications : Used in synthesizing methotrexate derivatives and pteridine reductase inhibitors, highlighting its role in antirheumatic and antiparasitic drug development .

Piperidine Derivatives: 4-(Bromomethyl)-1-methylpiperidine Hydrobromide

Key Differences :

- Ring Saturation : Piperidine is a saturated six-membered ring, reducing aromaticity and altering steric and electronic profiles compared to pyridine .

Multi-Substituted Pyridines: 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

Key Differences :

- Substituents : Additional methyl groups at the 3- and 5-positions and a second bromine atom at the 4-position (CAS 220757-76-6) .

- Reactivity : Increased steric hindrance from methyl groups may slow reactions at the bromomethyl site, while dual bromine atoms could enable sequential substitution reactions.

Comparative Data Table

Biological Activity

4-(Bromomethyl)-2-methoxypyridine hydrobromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromomethyl group and a methoxy group. The presence of the bromomethyl group enhances its electrophilic reactivity, making it suitable for various nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, which is crucial in the synthesis of biologically active compounds.

The primary mechanism of action for this compound involves its ability to act as an electrophile. The bromomethyl group can undergo nucleophilic attacks, leading to the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. This property is exploited in synthesizing derivatives that can interact with biological targets such as enzymes or receptors, thereby modulating their activity.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies indicate several potential applications:

- Enzyme Inhibition : Compounds derived from similar structures have shown promise as enzyme inhibitors. For instance, modifications of the pyridine ring can lead to molecules that selectively inhibit specific enzymes involved in disease pathways.

- Antiviral Activity : Some derivatives have been explored for their potential as antiviral agents. A study highlighted that pyridine-based compounds can exhibit activity against HIV by modulating CD4 protein levels on human cells .

- Anticancer Properties : The compound's ability to form diverse derivatives opens avenues for developing anticancer agents. Similar pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds reveals its unique reactivity profile:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(Chloromethyl)-2-methoxypyridine | Chlorine instead of Bromine | Generally less reactive than brominated analogs |

| 4-Methyl-2-methoxypyridine | Methyl group instead of Bromomethyl | Lacks halogen reactivity |

| 3-(Bromomethyl)-2-methoxypyridine | Bromomethyl at the 3-position | Different regioselectivity affecting reactivity |

This table illustrates how the presence of the bromomethyl group significantly enhances the reactivity and potential applications of the compound in medicinal chemistry.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various analogs of this compound and evaluated their biological activities. Some derivatives exhibited significant enzyme inhibition, suggesting potential therapeutic applications.

- Anti-HIV Activity : Research has indicated that similar pyridine compounds can effectively down-modulate CD4 protein levels, which is crucial for HIV entry into cells. This suggests that this compound could be further developed as an anti-HIV agent through structural modifications .

- Anticancer Activity : Investigations into the cytotoxic effects of pyridine derivatives have shown promising results against various cancer cell lines, indicating that this compound could serve as a scaffold for developing novel anticancer drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(bromomethyl)-2-methoxypyridine hydrobromide, and how do reaction conditions influence yield?

- Methodology :

-

Alkylation of pyridine derivatives : React 2-methoxypyridine with bromomethylating agents (e.g., NBS in CCl₄ under radical initiation) .

-

Hydrobromide salt formation : Treat the free base with concentrated HBr in ethanol, followed by recrystallization from acetone to isolate the hydrobromide salt .

-

Key parameters : Monitor temperature (20–40°C for bromomethylation) and stoichiometry (1:1.2 molar ratio of substrate to NBS) to minimize byproducts like di-brominated species.

Synthetic Route Reagents Yield (%) Purity (HPLC) Radical bromination NBS, CCl₄ 65–75 ≥97% Salt formation HBr, ethanol 85–90 ≥99%

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., methoxy group at δ ~3.9 ppm, bromomethyl at δ ~4.5 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm the hydrobromide salt formation (e.g., hydrogen bonding between Br⁻ and NH groups) .

- Elemental analysis : Verify C, H, N, and Br content (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Precautions :

- Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact with skin/eyes .

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if ingested .

Advanced Research Questions

Q. How can substitution reactions of the bromomethyl group be optimized for diverse functionalization?

- Methodology :

-

Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 60°C using K₂CO₃ as a base. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

-

Cross-coupling : Employ Pd-catalyzed Suzuki coupling with arylboronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install aryl groups .

Reaction Type Conditions Conversion (%) SN2 with amines DMF, 60°C, 12h 80–90 Suzuki coupling Pd(PPh₃)₄, DME/H₂O, 80°C 70–85

Q. What computational tools can predict reactivity patterns of this compound in supramolecular systems?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilicity of the bromomethyl group .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···H contacts) using CrystalExplorer to guide co-crystal design .

Q. How does this compound perform in biological assays, such as enzyme inhibition or antimicrobial studies?

- Case study :

- Antileishmanial activity : Screen against Leishmania donovani promastigotes (IC₅₀ determination via MTT assay). Compare with 5-bromo-2-chloropyridine analogs .

- Enzyme inhibition : Test against tyrosine kinases using fluorescence-based assays (e.g., Z´-factor >0.5 for high-throughput screening) .

Q. What structural analogs exhibit enhanced reactivity, and how do substituents influence reaction outcomes?

- Comparative analysis :

-

4-(Chloromethyl)-2-methoxypyridine : Higher electrophilicity but lower stability in aqueous media .

-

2-Methoxy-4-(iodomethyl)pyridine : Faster substitution kinetics but prone to elimination .

Analog Reactivity (SN2) Stability (t₁/₂ in H₂O) 4-(Bromomethyl)-2-methoxypyridine Moderate 48 hours 4-(Chloromethyl)-2-methoxypyridine High 12 hours

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.